molecular formula C8H4BrN3 B12341150 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B12341150
M. Wt: 222.04 g/mol
InChI Key: QITPSPXPANBKTK-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a versatile chemical building block designed for medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceutical development, known for its broad bioactivity . This compound is functionally diversified at two key positions: the bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of complex fragments , while the carbonitrile group can be converted into other valuable functionalities such as carboxamides, carboxylic acids, or tetrazole rings, enabling fine-tuning of molecular properties and interactions with biological targets . Researchers utilize this scaffold in the development of potent therapeutic agents for a range of diseases. Analogues of this core structure have demonstrated exceptional potency as anti-tuberculosis agents, with some compounds exhibiting MIC values in the low nanomolar range against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Furthermore, the imidazo[1,2-a]pyridine framework is a key component in the design of selective kinase inhibitors, such as CDK9 inhibitors for oncology research, and has also shown promise in the synthesis of antiviral compounds and inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H

InChI Key

QITPSPXPANBKTK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C#N)C=C1Br

Origin of Product

United States

Preparation Methods

Direct Cyclization Using 2-Amino-6-Bromopyridine

A primary route involves the reaction of 2-amino-6-bromopyridine with chloroacetonitrile under basic conditions. This method parallels the synthesis of 6-bromoimidazo[1,2-a]pyridine described in patent CN103788092A, where 2-amino-5-bromopyridine reacts with chloroacetaldehyde. Adapting this approach for nitrile incorporation:

Procedure :

  • Reaction Setup : Combine 2-amino-6-bromopyridine (1.0 equiv), chloroacetonitrile (1.2 equiv), and sodium bicarbonate (1.2 equiv) in ethanol.
  • Conditions : Stir at 40–50°C for 12–18 hours.
  • Workup : Concentrate the mixture, extract with ethyl acetate, wash with water, and recrystallize using ethyl acetate/hexane.

Key Parameters :

  • Solvent : Ethanol or methanol optimizes solubility and reaction kinetics.
  • Temperature : Elevated temperatures (40–50°C) enhance reaction rates without promoting side reactions.
  • Yield : Analogous reactions yield ~70–75%.

Table 1: Cyclocondensation Optimization

Parameter Optimal Range Impact on Yield
Temperature 40–50°C Maximizes cyclization efficiency
Reaction Time 12–18 hours Balances completion vs. degradation
Solvent Ethanol Enhances intermediate stability

Post-Cyclization Bromination of Imidazo[1,2-a]pyridine-3-carbonitrile

Regioselective Bromination Strategies

For substrates lacking pre-installed bromine, electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine can introduce the bromine atom at position 7. The nitrile group at position 3 acts as a meta-directing group, favoring bromination at position 7.

Procedure :

  • Substrate Preparation : Synthesize imidazo[1,2-a]pyridine-3-carbonitrile via cyclocondensation of 2-aminopyridine with chloroacetonitrile.
  • Bromination : React the substrate with NBS (1.1 equiv) in dichloromethane (DCM) at 0–25°C for 6–12 hours.
  • Purification : Isolate the product via silica gel chromatography.

Key Challenges :

  • Regioselectivity : Competing bromination at positions 5 or 8 may occur, requiring careful control of reaction conditions.
  • Yield : Reported yields for analogous heterocycles range from 60–65%.

Table 2: Bromination Conditions and Outcomes

Brominating Agent Solvent Temperature Yield (%)
NBS DCM 0–25°C 60–65
Br₂ AcOH 25°C 50–55

Functional Group Transformation from Carboxylic Acid to Nitrile

Decarboxylation and Cyanidation

A less common approach involves converting 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (synthesized via methods in patent CN112321592B) to the corresponding nitrile.

Procedure :

  • Acid Chloride Formation : Treat the carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.
  • Ammonolysis : React the acyl chloride with aqueous ammonia to form the primary amide.
  • Dehydration : Heat the amide with phosphorus oxychloride (POCl₃) to yield the nitrile.

Limitations :

  • Step Efficiency : Multi-step synthesis reduces overall yield (40–50% over three steps).
  • Byproducts : Over-dehydration or incomplete conversions necessitate rigorous purification.

Table 3: Functional Group Transformation Efficiency

Step Reagents Yield (%)
Acid Chloride SOCl₂ 85–90
Amide Formation NH₃ (aq) 75–80
Dehydration POCl₃ 65–70

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation : Preferred for its single-step protocol and higher yields (~70%).
  • Post-Bromination : Suitable for late-stage diversification but suffers from moderate regioselectivity.
  • Functional Group Interconversion : Reserved for specialized applications due to multi-step inefficiencies.

Industrial Considerations

  • Cost : Chloroacetonitrile and 2-amino-6-bromopyridine are cost-prohibitive at scale, favoring post-bromination routes.
  • Environmental Impact : Solvent selection (e.g., ethanol vs. DCM) affects waste management and sustainability.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The imidazo-pyridine ring system can be further functionalized through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or TBHP are often used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has highlighted the potential of 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile as an antimicrobial agent. Compounds in the imidazo[1,2-a]pyridine class have shown significant activity against various bacterial strains, including multidrug-resistant pathogens. For example, studies have demonstrated that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis, indicating promising anti-tubercular properties .

Anticancer Properties
The compound has also been investigated for its anticancer potential. It serves as a building block for synthesizing various drug candidates aimed at targeting cancer cell pathways. The bromination and carbonitrile functionalization are believed to enhance its interaction with biological targets, such as enzymes and receptors involved in tumor growth and metastasis .

Synthesis and Derivatives

The synthesis of this compound typically involves several methods that optimize yields and purity. Notable synthetic routes include:

  • Microwave-Assisted Synthesis : Utilizing microwave radiation to facilitate reactions has shown to improve yields significantly (up to 86.9%) when combined with palladium-catalyzed coupling reactions .
  • Halogenation Reactions : The introduction of halogens at specific positions on the imidazopyridine scaffold can enhance biological activity. For instance, reactions involving N-iodo-succinimide have yielded derivatives with improved antimicrobial properties .

Case Studies and Research Findings

A comprehensive analysis of various studies reveals the following key insights:

StudyFocusFindings
Abrahams et al. (2023)Anti-TB ActivityIdentified hit compounds from the imidazo[1,2-a]pyridine class that inhibit Mtb with MIC values promising for further development .
Moraski et al. (2023)Antimicrobial EfficacyReported nine derivatives showing significant in vitro activity against both replicating and non-replicating Mtb strains .
Evaluation of PDGFR Inhibitors (2015)Cancer ResearchDiscussed the conversion of 7-Bromoimidazo[1,2-a]pyridine derivatives into selective inhibitors for PDGFR, highlighting their potential in oncology .

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Positional Isomers :

  • This positional difference impacts cross-coupling reactivity, as seen in Suzuki reactions where 7-bromo derivatives exhibit higher regioselectivity .
  • 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 131773-48-3): The chloro substituent at position 2 introduces a weaker electron-withdrawing effect compared to bromine, leading to distinct NMR shifts. For instance, the nitrile group in the 2-chloro analog shows IR absorption at 2208 cm⁻¹, similar to the 7-bromo derivative, but H-5 in the latter may experience greater deshielding due to bromine’s inductive effect .

Functional Group Variations :

  • Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1134327-98-2): Replacing the nitrile with a carboxylate ester increases molecular weight (269.1 g/mol vs. ~225.04 g/mol for the nitrile) and alters solubility. The ester group participates in nucleophilic reactions, unlike the inert nitrile, enabling divergent synthetic pathways .
  • 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1426135-67-2): The trifluoromethyl group enhances lipophilicity, while the carboxylic acid enables ionic interactions. Compared to the nitrile, this compound exhibits a lower pKa (-0.95), favoring deprotonation under physiological conditions .

Spectral and Physicochemical Properties

NMR and IR Data :

  • 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile: The nitrile’s IR absorption is expected near ~2210 cm⁻¹, consistent with analogs like 2-chloroimidazo[1,2-a]pyridine-3-carbonitrile (2208 cm⁻¹) . H-5 in the 7-bromo derivative may resonate at δ ~8.4 ppm (CDCl₃), influenced by bromine’s deshielding effect, whereas non-brominated analogs (e.g., imidazo[1,2-a]pyridine-3-carbonitrile) show H-5 at δ 8.36 ppm .
  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI): Methyl and trifluoromethyl groups induce upfield shifts in adjacent protons, with H-8 reported at δ 7.32 ppm (CDCl₃) .

Molecular Weights and Solubility :

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
This compound ~225.04 Br (C7), CN (C3) Low in water, high in DMF
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile 177.59 Cl (C2), CN (C3) Moderate in polar solvents
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 269.1 Br (C7), COOEt (C3) High in organic solvents

Cross-Coupling Reactions :

  • The 7-bromo substituent in this compound facilitates Suzuki-Miyaura coupling with arylboronic acids under microwave conditions (Pd(PPh₃)₄, Cs₂CO₃, DMF, 130°C), yielding biaryl derivatives . In contrast, 6-bromo isomers require harsher conditions due to reduced leaving-group ability.
  • Copper-Mediated Cyanation : Unlike pre-functionalized nitriles, derivatives like 7-bromoimidazo[1,2-a]pyridine can undergo C–H cyanation using NH₄I and DMF, showcasing versatility in late-stage functionalization .

H-Bonding and Molecular Interactions :

  • However, bromine’s electron-withdrawing effect increases electrophilicity at C3, enhancing reactivity toward nucleophiles .

Biological Activity

7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile (C8H5BrN2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom and a cyano group attached to the imidazo[1,2-a]pyridine framework, contributing to its unique properties and biological interactions. Its molecular weight is approximately 197.03 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes, particularly kinases involved in cellular signaling pathways. This inhibition can affect downstream signaling processes and may have implications for treating diseases such as cancer and inflammatory disorders.

Key Biological Activities

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and pharmacokinetics .
  • Antimicrobial Activity : Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Anticancer Properties : Research suggests that the compound may modulate protein-protein interactions within cellular contexts, influencing cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or modulation of target activity, resulting in various biological outcomes.

Antitubercular Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating potent antibacterial properties .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines including VERO (African green monkey kidney), HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). Most compounds demonstrated non-toxicity at effective concentrations .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom at position 7 and the cyano group at position 3 enhances its interaction with biological targets compared to other analogs lacking these substituents .

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyridineBasic structure without halogenGABA receptor agonist
This compoundBromine at position 7; carbonitrile at position 3Exhibits distinct biological activities
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrileBromine at position 6; carbonitrile at position 3Different pharmacological profiles

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 7-bromoimidazo[1,2-a]pyridine-3-carbonitrile?

  • Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamine intermediates. For example, a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes can yield structurally similar imidazo[1,2-a]pyridine derivatives with bromine and cyano substituents. Optimized conditions include ethanol as a solvent, room temperature, and no tedious purification steps, achieving yields up to 85% . Alternative routes may involve halogenation of precursor imidazo[1,2-a]pyridines using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

Q. How is the structure of this compound confirmed experimentally?

  • Answer : Characterization relies on a combination of spectroscopic techniques:

  • IR spectroscopy : Confirms the presence of the cyano group (C≡N stretch at ~2200 cm⁻¹) and NH/aromatic vibrations .
  • NMR spectroscopy : 1H^1H NMR resolves aromatic proton environments (e.g., δ 7.42–7.76 ppm for brominated aromatic protons), while 13C^13C NMR identifies carbons adjacent to electronegative groups (e.g., C-Br at ~115 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Q. What are the reactive sites in this compound for further functionalization?

  • Answer : The bromine at position 7 is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups), while the cyano group at position 3 can undergo hydrolysis to carboxylic acids or serve as a directing group in C-H activation . Careful control of reaction conditions (e.g., palladium catalysts, ligands, and inert atmospheres) is critical to avoid side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated imidazo[1,2-a]pyridines?

  • Answer : Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction precipitation for purification .
  • Catalyst systems : Pd(OAc)2_2/PPh3_3 for cross-coupling reactions, with ligand-to-metal ratios tuned to suppress homocoupling .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition of thermally sensitive intermediates .
  • Example: A one-pot MCR achieved 85% yield by precipitating the product directly from the reaction mixture, bypassing column chromatography .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

  • Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

  • DFT calculations : Compare computed 1H^1H NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) that broaden peaks at higher temperatures .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or substituent orientation .

Q. What methodological considerations apply to using this compound in drug discovery?

  • Answer : Key steps include:

  • Lipinski’s Rule of Five analysis : Assess drug-likeness (e.g., LogP <5, molecular weight <500 Da) using software like Molinspiration .
  • In vitro assays : Test solubility in PBS/DMSO mixtures and metabolic stability in liver microsomes.
  • Toxicity screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity .
  • Structural analogs : Replace bromine with bioisosteres (e.g., CF3_3) to enhance pharmacokinetic properties .

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